molecular formula C12H19BClFO3Si B597030 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid CAS No. 1256354-94-5

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid

Cat. No.: B597030
CAS No.: 1256354-94-5
M. Wt: 304.624
InChI Key: ULJYVSNUMFICIW-UHFFFAOYSA-N
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Description

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a specialized boronic acid derivative featuring a unique substitution pattern: a bulky tert-butyldimethylsilyl (TBDMS) ether group at the 3-position, a chlorine atom at the 4-position, and a fluorine atom at the 2-position of the phenyl ring. The TBDMS group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes, particularly in multi-step organic reactions such as Suzuki-Miyaura cross-couplings. This compound is critical in pharmaceutical and materials chemistry, where controlled reactivity and steric shielding are required to direct regioselectivity in coupling reactions.

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-4-chloro-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-11-9(14)7-6-8(10(11)15)13(16)17/h6-7,16-17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJYVSNUMFICIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClFO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681696
Record name (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256354-94-5
Record name (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the recycling of catalysts and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Phenols or quinones.

    Reduction: Dechlorinated and defluorinated phenyl derivatives.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The chloro and fluoro substituents can enhance the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-(TBDMS-O)-4-Cl-2-F-phenylboronic acid can be contextualized against related chloro-fluoro-phenylboronic acids and derivatives (Table 1). Key comparisons include substituent positions, steric/electronic effects, and applications.

Table 1: Structural and Functional Comparison of Selected Chloro-Fluoro-Phenylboronic Acids

Compound Name Substituent Positions Molecular Formula CAS RN Purity (%) Price (5g) Key Applications
3-(TBDMS-O)-4-Cl-2-F-phenylboronic acid 3-TBDMS-O, 4-Cl, 2-F C₁₂H₁₈BClFOSi Not listed N/A N/A Protected intermediates in drug synthesis
4-Chloro-2-fluorophenylboronic acid 4-Cl, 2-F C₆H₅BClFO₂ 160591-91-3 >98.0 ¥16,000 Antidiabetic drug intermediates
3-Chloro-5-fluorophenylboronic acid 3-Cl, 5-F C₆H₅BClFO₂ 328956-61-2 >95.0 ¥18,000 General Suzuki coupling reagent
3-Chloro-4-fluorophenylboronic acid 3-Cl, 4-F C₆H₅BClFO₂ 144432-85-9 N/A N/A Catalytic coupling studies
5-(t-BOC)-4-Cl-2-F-phenylboronic acid 5-t-BOC, 4-Cl, 2-F C₁₃H₁₆BClFO₄ 1218789-89-9 N/A N/A Pinacol ester intermediates

Substituent Position and Electronic Effects

  • Target Compound : The 3-TBDMS-O group introduces significant steric bulk and electron-donating effects via the oxygen atom, which can reduce electrophilicity at the boron center compared to unprotected analogs. This steric shielding may slow coupling kinetics but improve selectivity in crowded reaction environments.
  • 4-Chloro-2-fluorophenylboronic acid : The para-chloro and ortho-fluoro substituents create an electron-deficient aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings. Its use in antidiabetic tricyclic compounds highlights its reliability in forming biaryl bonds .

Steric and Solubility Considerations

  • The TBDMS group in the target compound increases lipophilicity, improving solubility in nonpolar solvents (e.g., THF, DCM) relative to hydrophilic analogs like 4-chloro-2-fluorophenylboronic acid. This property is advantageous in reactions requiring anhydrous conditions.
  • Unprotected analogs (e.g., 4-chloro-2-fluoro derivative) are more polar, limiting their use in organic-phase reactions but facilitating aqueous workups .

Commercial Availability and Cost

  • The target compound is likely niche and cost-prohibitive due to its specialized protective group. In contrast, 4-chloro-2-fluorophenylboronic acid is widely available at >98% purity (¥16,000/5g) , reflecting its broader industrial adoption.

Biological Activity

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.

The compound's structure can be described as follows:

  • Molecular Formula : C12H16BClFOSi
  • Molecular Weight : 270.79 g/mol

Antimicrobial Activity

Research indicates that phenylboronic acids exhibit significant antimicrobial properties. A study focusing on related compounds found that certain phenylboronic acids demonstrated moderate antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.3 to 50 µg/mL, suggesting that derivatives like this compound may exhibit similar or enhanced antimicrobial effects due to structural modifications.

Cytotoxicity

Cytotoxicity studies have shown that boronic acid derivatives can affect cell viability in cancer cell lines. For instance, compounds in this class typically display IC50 values indicating their effectiveness in inhibiting cancer cell proliferation. While specific data for this compound is limited, related studies report cytotoxic effects with IC50 values less than 1000 µg/mL against various human cancer cell lines .

Enzyme Inhibition

Boronic acids are also known to act as enzyme inhibitors. The ability of these compounds to inhibit proteases and other enzymes makes them valuable in drug development. For example, studies have indicated that certain phenylboronic acids can inhibit serine proteases, which play roles in inflammation and cancer progression . Although specific data on the enzyme inhibition profile of this compound is not extensively documented, its structural characteristics suggest potential activity.

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of various phenylboronic acids against clinical isolates of Escherichia coli. The results indicated that modifications to the boronic acid structure could enhance antibacterial efficacy, with some derivatives achieving MIC values significantly lower than traditional antibiotics .
  • Cytotoxic Effects on Cancer Cells : A recent investigation into novel boronic acid derivatives reported promising cytotoxic activity against MCF-7 breast cancer cells with IC50 values indicating potent effects at low concentrations. This suggests a potential therapeutic role for structurally similar compounds .

Data Summary

Activity Type Tested Compound MIC/IC50 Values Target Organism/Cell Line
AntibacterialThis compoundTBD (To Be Determined)Escherichia coli, Staphylococcus aureus
CytotoxicityRelated phenylboronic acids<1000 µg/mLMCF-7 (breast cancer)
Enzyme InhibitionPhenylboronic acid derivativesTBDVarious serine proteases

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